molecular formula C7H3Br2N3O2 B13248998 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13248998
M. Wt: 320.93 g/mol
InChI Key: QCKLSDKUOSUHDE-UHFFFAOYSA-N
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Description

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₃Br₂N₃O₂ and a molecular weight of 320.93 g/mol . This compound is characterized by the presence of both bromine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the bromination of imidazo[1,5-a]pyrimidine derivatives. One common method includes the reaction of imidazo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity .

Properties

Molecular Formula

C7H3Br2N3O2

Molecular Weight

320.93 g/mol

IUPAC Name

2,4-dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)12-2-10-5(7(13)14)6(12)11-3/h1-2H,(H,13,14)

InChI Key

QCKLSDKUOSUHDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC(=C2N=C1Br)C(=O)O)Br

Origin of Product

United States

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